molecular formula C5H12ClNO2 B2467701 (3-Methoxyazetidin-3-yl)methanol;hydrochloride CAS No. 2253632-08-3

(3-Methoxyazetidin-3-yl)methanol;hydrochloride

Cat. No.: B2467701
CAS No.: 2253632-08-3
M. Wt: 153.61
InChI Key: VXBLSOCUAYREKR-UHFFFAOYSA-N
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Description

(3-Methoxyazetidin-3-yl)methanol;hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

(3-Methoxyazetidin-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (3-Methoxyazetidin-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as GABA receptors. It acts as a receptor inverse agonist, modulating the activity of these receptors and influencing neurotransmission pathways . This modulation can lead to various physiological effects, making it a valuable compound in neuropharmacology research.

Comparison with Similar Compounds

(3-Methoxyazetidin-3-yl)methanol;hydrochloride can be compared with other azetidine derivatives, such as:

These compounds share a similar core structure but differ in their functional groups, leading to unique chemical behaviors and applications.

Properties

IUPAC Name

(3-methoxyazetidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5(4-7)2-6-3-5;/h6-7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBLSOCUAYREKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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